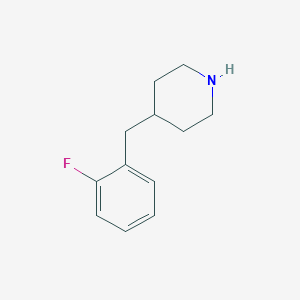

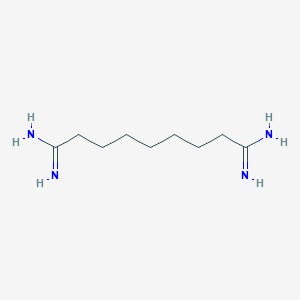

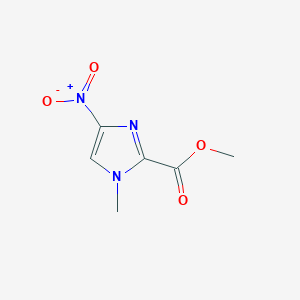

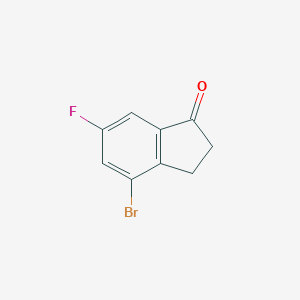

![molecular formula C7H6N2O2 B066848 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one CAS No. 194022-44-1](/img/structure/B66848.png)

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one

概要

説明

Synthesis Analysis

The synthesis of pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives involves several key strategies, including one-pot synthesis methods and electrophilic interactions. For example, 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives are prepared from 1,4-dihydropyridines using electrophilic iodine in the presence of nucleophiles like diethanolamine, leading to excellent yields (Kumar et al., 2011). Additionally, pyrido[2,3-b][1,4]oxazin-2-ones can be synthesized via a one-pot annulation of N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in acetonitrile, utilizing a Smiles rearrangement for cyclization (Cho et al., 2003).

Molecular Structure Analysis

The molecular structure of 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one derivatives is characterized by the presence of a bicyclic framework incorporating both pyridine and oxazine rings. The structural analysis includes studying the intramolecular hydrogen bonding (IMHB) interactions, which are crucial for understanding the stability and reactivity of these compounds. Computational studies, such as those conducted by Tahmasby et al., explore these interactions at a theoretical level, providing insights into the electronic structure and bonding characteristics (Tahmasby et al., 2021).

Chemical Reactions and Properties

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one compounds participate in a variety of chemical reactions, including oxidative additions, nucleophilic substitutions, and cyclocondensation processes. These reactions are facilitated by the compound's unique electronic and structural properties, leading to the formation of diverse derivatives with potential biological activity. For instance, Reddy et al. describe a facile synthesis of isoxazolyl derivatives via Smiles rearrangement, highlighting the compound's versatility in organic synthesis (Reddy et al., 2017).

科学的研究の応用

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches are considered .

2. Design and Synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole Derivatives

- Summary of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

3. Design and Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives

- Summary of Application: This research reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

- Methods of Application: The biological evaluation of these compounds was conducted using in vitro assays .

- Results or Outcomes: Among the compounds tested, compound 4h exhibited potent FGFR inhibitory activity .

4. Synthesis of 3-aminopyridin-2(1H)-ones

- Summary of Application: This research involves the synthesis of 3-aminopyridin-2(1H)-ones .

- Methods of Application: The synthesis was carried out by means of the reaction of 3-aminopyridin-2(1H)-ones with monochloroacetic chloride .

- Results or Outcomes: The research resulted in the successful synthesis of the target compounds .

5. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies and approaches are considered .

6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives

- Summary of Application: This research reports a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .

- Methods of Application: The biological evaluation of these compounds was conducted using in vitro assays .

- Results or Outcomes: Among them, compound 4h exhibited potent FGFR inhibitory activity .

将来の方向性

The future research directions for “1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one” could involve further exploration of its potential biological activities, given the reported activities of similar compounds . Additionally, more studies could be done to fully understand its synthesis, molecular structure, and physical and chemical properties.

特性

IUPAC Name |

1H-pyrido[3,4-b][1,4]oxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLQBRXQPWSXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597561 | |

| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

CAS RN |

194022-44-1 | |

| Record name | 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。